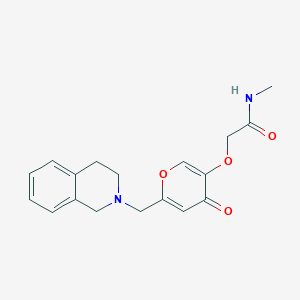

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a complex organic compound known for its significant biological activities. This compound is characterized by the presence of an isoquinoline moiety linked to a pyran ring, which is further connected to an acetamide group. Its unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of isoquinolin-1-amine with 1,2-dibromoethane, followed by further functionalization to introduce the pyran and acetamide groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.

Reduction: This reaction can be used to modify the oxidation state of certain atoms within the molecule, affecting its reactivity and stability.

Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Structure and Composition

The compound has the following characteristics:

- Molecular Formula : C23H21N3O6

- Molecular Weight : 435.4 g/mol

- CAS Number : 898441-01-5

The structural complexity of this molecule arises from the integration of a dihydroisoquinoline moiety with a pyran ring, which is known to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydroisoquinoline can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that the compound may also possess similar antiproliferative effects.

Neuroprotective Effects

Dihydroisoquinoline derivatives are recognized for their neuroprotective properties. Investigations into related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases . The unique structure of This compound may enhance these effects due to its dual functionality.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing the isoquinoline framework have been reported to exhibit antibacterial and antifungal activities. This characteristic opens avenues for developing new antimicrobial agents based on this compound .

Synthesis and Biological Evaluation

A study published in 2019 detailed the synthesis of various methyl derivatives related to dihydroisoquinoline compounds. These derivatives were evaluated for their biological activity against human cancer cell lines, indicating promising results for further development . The methods employed for synthesis included novel thiation reactions that could be adapted for producing This compound .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of similar compounds with key protein targets involved in cancer progression. These studies provide insights into how This compound could be optimized for better efficacy against specific targets .

Mécanisme D'action

The mechanism of action of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets, such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of androgen-dependent processes . This mechanism is particularly relevant in the context of prostate cancer, where the compound can effectively inhibit the growth of cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide

- N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline

- 2-[6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide

Uniqueness

What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to act as an androgen receptor antagonist, for instance, is a distinctive feature that makes it particularly valuable in medicinal chemistry.

Activité Biologique

The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound consists of a 3,4-dihydroisoquinoline moiety linked to a pyran ring through an ether bond. Its structural complexity suggests multiple sites for interaction with biological targets, making it a candidate for various therapeutic applications.

Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit antifungal properties. For instance, a study demonstrated that several related compounds showed significant activity against phytopathogenic fungi at concentrations as low as 50 µg/mL, with some exhibiting EC₅₀ values between 8.88 and 19.88 µg/mL . This suggests that the compound may possess similar antifungal properties due to its structural analogies.

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Compounds containing the 3,4-dihydroisoquinoline structure have been linked to neuroprotection and may interact with neurotransmitter systems. A patent indicates that similar compounds have been proposed for treating Parkinson's disease by modulating dopaminergic pathways .

Acetylcholinesterase Inhibition

Given the importance of acetylcholine in cognitive function, the inhibition of acetylcholinesterase (AChE) is a crucial mechanism for treating Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may also exhibit such properties .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound likely interacts with enzymes such as AChE or fungal enzymes, leading to reduced activity and subsequent therapeutic effects.

- Receptor Modulation : Its ability to bind to various receptors could influence neurotransmitter release and uptake, particularly in the central nervous system.

- Antioxidant Properties : Many isoquinoline derivatives exhibit antioxidant activity that can protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Propriétés

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-19-18(22)12-24-17-11-23-15(8-16(17)21)10-20-7-6-13-4-2-3-5-14(13)9-20/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRQASJXXSPGHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.